2-Bromoethyl methacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18594. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

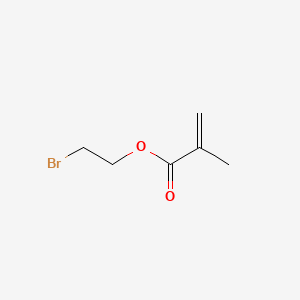

Structure

3D Structure

Properties

IUPAC Name |

2-bromoethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-5(2)6(8)9-4-3-7/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUSBQVEVZBMNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27136-26-1 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-bromoethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27136-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2063505 | |

| Record name | 2-Bromoethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4513-56-8 | |

| Record name | 2-Bromoethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4513-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004513568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4513-56-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-bromoethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromoethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S3L399U68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Bromoethyl Methacrylate: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and reactivity of 2-Bromoethyl Methacrylate (BEMA). This monomer is a valuable building block in polymer chemistry and drug development, offering a versatile platform for the synthesis of functionalized materials. This document is intended for researchers, scientists, and professionals in drug development seeking detailed technical information.

Chemical Properties and Structure

This compound is an organic compound with the molecular formula C6H9BrO2.[1] It is characterized by the presence of a methacrylate functional group and a reactive bromine atom.[2] This bifunctionality allows for its participation in a wide range of chemical transformations, making it a versatile monomer in polymer synthesis. The presence of the bromine atom provides a site for nucleophilic substitution, while the methacrylate group readily undergoes free-radical polymerization.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C6H9BrO2 | [1][2] |

| Molecular Weight | 193.04 g/mol | [1][2] |

| Physical State | Colorless to pale yellow liquid | [2] |

| Density | 1.3994 g/mL | [1] |

| Boiling Point | 80 °C at 16 Torr; 203 °C at 760 mmHg | [1] |

| Refractive Index | 1.4740 to 1.4780 | [1] |

| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | [2] |

Chemical Structure

The chemical structure of this compound consists of a methacrylate group ester-linked to a 2-bromoethyl group. The molecule's IUPAC name is 2-bromoethyl 2-methylprop-2-enoate.[3]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the esterification of methacrylic acid with 2-bromoethanol. A detailed procedure is as follows:

Materials:

-

2-bromoethanol

-

Methacrylic acid

-

Boric acid (H3BO3)

-

Toluene

-

Hydroquinone

-

Pyridine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a 250 mL flask equipped with a Dean-Stark trap and a reflux condenser, add 75 g (0.6 mol) of 2-bromoethanol, 12.37 g (0.2 mol) of boric acid, and 80 mL of toluene.[3]

-

Heat the mixture to 150 °C with continuous stirring to remove water via azeotropic distillation. This step is typically complete within 3-4 hours.[3]

-

After water removal is complete, distill off the excess toluene.[3]

-

Cool the reaction mixture and add 50.9 mL (0.6 mol) of methacrylic acid, 0.1 g of hydroquinone (as a polymerization inhibitor), and 3 mL of pyridine.[3]

-

Heat the mixture to 160 °C and maintain for 24 hours.[3]

-

After cooling, pour the reaction mixture into 300 mL of water.[3]

-

Separate the organic phase using a separatory funnel and dry it over anhydrous sodium sulfate.[3]

-

Purify the crude product by vacuum distillation (boiling point 112–114 °C at 11 mmHg) to obtain pure this compound. The reported yield for this procedure is 71.2%.[3]

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques.

-

¹H NMR (CDCl₃): δ = 6.0 (s, 1H, =CH₂ cis), 5.45 (s, 1H, =CH₂ trans), 4.3 (broad s, 2H, –COO–CH₂–), 3.4 (broad s, 2H, –CH₂–Br), 1.8 (s, 3H, CH₃–C=C).[3]

Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the two functional groups present in its structure. The bromoethyl group is susceptible to nucleophilic substitution, while the methacrylate group can undergo radical polymerization.

Nucleophilic Substitution

The bromine atom in this compound can be displaced by a variety of nucleophiles, such as amines, alcohols, and carboxylates.[4] This reactivity allows for the post-polymerization modification of polymers containing BEMA units, enabling the introduction of a wide range of functional groups.

Polymerization

This compound is a versatile monomer for various polymerization techniques, including:

-

Free Radical Polymerization: BEMA can be copolymerized with other vinyl monomers using initiators like azobisisobutyronitrile (AIBN).[5] This method is used to synthesize crosslinked polymeric microspheres.[1]

-

Atom Transfer Radical Polymerization (ATRP): The bromoethyl group in BEMA can act as an initiator for ATRP, allowing for the synthesis of well-defined block copolymers and polymer brushes from surfaces.[1] This "grafting from" approach is a powerful tool for surface modification.

A general experimental workflow for surface-initiated ATRP using a bromo-functionalized initiator is depicted below.

The ability to create well-defined polymer architectures with pendant reactive groups makes this compound a valuable monomer in the development of drug delivery systems, biocompatible coatings, and functional biomaterials. The bromo groups can be used to attach targeting ligands, drugs, or other bioactive molecules.

Safety and Handling

This compound is classified as a skin and eye irritant. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Commercial preparations are often stabilized with inhibitors like hydroquinone monomethyl ether (MEHQ) to prevent premature polymerization.[1]

This technical guide provides a summary of the key chemical properties, structure, and reactivity of this compound. For more detailed information, researchers are encouraged to consult the cited literature.

References

Physical properties of 2-Bromoethyl methacrylate (BEMA)

An In-depth Technical Guide to 2-Bromoethyl Methacrylate (BEMA)

Abstract

This compound (BEMA) is a bifunctional monomer of significant interest in polymer chemistry and materials science. Its structure incorporates a polymerizable methacrylate group and a reactive bromoethyl group, enabling its use as both a monomer for polymer backbone formation and a versatile platform for post-polymerization modification. This guide provides a comprehensive overview of the core physicochemical properties of BEMA, its reactivity, and its applications, particularly in the development of functional polymers for drug delivery and advanced materials. We delve into established experimental protocols for its use and provide essential safety and handling information for researchers and drug development professionals.

Introduction to a Versatile Monomer

This compound (BEMA) is an organic compound that serves as a critical building block in the synthesis of functional polymers.[1][2] Its utility stems from a unique molecular architecture: a vinyl methacrylate group that readily undergoes free-radical polymerization and a terminal bromine atom.[2] This bromine atom acts as an efficient initiation site for controlled radical polymerization techniques and a reactive handle for nucleophilic substitution reactions.[1][2]

This dual functionality allows scientists to first create a well-defined polymer backbone and then introduce a wide array of secondary functionalities. This strategic, two-step approach is fundamental to creating sophisticated materials with precisely tailored properties, making BEMA invaluable in fields ranging from biomaterials and drug delivery to coatings and adhesives.[3][4]

Chemical Identity and Core Properties

BEMA is a colorless to pale yellow liquid with a characteristic odor.[2] Its identity is defined by the following key descriptors.

| Property | Value | Source |

| IUPAC Name | 2-bromoethyl 2-methylprop-2-enoate | [5][6] |

| Synonyms | Methacrylic acid 2-bromoethyl ester, 2-bromoethyl 2-methyl-2-propenoate | [1][2][7] |

| CAS Number | 4513-56-8 | [1][5] |

| Molecular Formula | C₆H₉BrO₂ | [1][2][3] |

| Molecular Weight | 193.04 g/mol | [1][5][6] |

Physicochemical Data

The physical properties of BEMA are critical for its handling, storage, and application in various reaction setups.

| Property | Value | Source |

| Physical State | Liquid | [1][2] |

| Density | 1.3994 g/mL | [1][7] |

| Boiling Point | 80 °C (at 16 Torr) | [1][7] |

| Refractive Index | 1.4740 to 1.4780 | [1][7] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); limited in water.[2] | [2] |

Commercial preparations of BEMA are typically stabilized with inhibitors like hydroquinone methyl ether (MEHQ) to prevent spontaneous polymerization during storage.[1][2] For long-term stability, it should be stored in a freezer at -20°C under a dry, inert atmosphere.[7]

Reactivity and Polymerization Pathways

The scientific value of BEMA is rooted in its two distinct reactive sites, which can be addressed orthogonally.

-

Methacrylate Group : The carbon-carbon double bond is highly susceptible to free-radical polymerization. This allows BEMA to be copolymerized with other vinyl monomers (e.g., methyl methacrylate) to introduce bromo-functionality randomly or in blocks along a polymer chain.[6]

-

Bromoethyl Group : The bromine atom is an excellent leaving group in nucleophilic substitution reactions. More importantly, it serves as a robust initiator for "living" polymerization methods like Atom Transfer Radical Polymerization (ATRP).[1]

This dual nature enables a powerful workflow: BEMA is first polymerized to create a macroinitiator, and then a second monomer is polymerized from the bromo- sites, forming well-defined polymer "brushes" or side chains.

References

- 1. This compound (4513-56-8) for sale [vulcanchem.com]

- 2. CAS 4513-56-8: this compound | CymitQuimica [cymitquimica.com]

- 3. biosynth.com [biosynth.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. This compound | C6H9BrO2 | CID 78271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | 4513-56-8 [chemicalbook.com]

2-Bromoethyl methacrylate CAS number 4513-56-8

An In-depth Technical Guide to 2-Bromoethyl Methacrylate (CAS: 4513-56-8)

Introduction

This compound (BEMA), identified by CAS number 4513-56-8, is a functional monomer of significant interest in the fields of polymer chemistry, materials science, and biomedical engineering.[1] As a member of the methacrylate ester family, it possesses a vinyl group amenable to polymerization and a reactive bromoethyl group that serves as a versatile handle for post-polymerization modification.[1][2] This dual functionality allows for the synthesis of a wide array of functional and "smart" polymers with tailored properties.

This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, safety and handling protocols, synthesis, and its applications, particularly in the development of advanced materials for drug delivery and other biomedical uses.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[1] Its structure consists of a methacrylate functional group linked to a bromoethyl moiety, which imparts high reactivity for both polymerization and nucleophilic substitution reactions.[1][2] The key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 4513-56-8 | [2] |

| Molecular Formula | C₆H₉BrO₂ | [2][3][4] |

| Molecular Weight | 193.04 g/mol | [2][4][5] |

| Physical State | Liquid | [1][2] |

| Density | 1.387 - 1.3994 g/cm³ | [2][3][6] |

| Boiling Point | 203°C at 760 mmHg; 80°C at 16 Torr | [2][3] |

| Flash Point | 76.6°C | [2][3] |

| Refractive Index | 1.471 - 1.478 | [2][3] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [1] |

| Synonyms | 2-bromoethyl 2-methylprop-2-enoate, Methacrylic acid 2-bromoethyl ester | [2][4][5] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to avoid exposure. It is known to cause skin and eye irritation.[5] Commercial preparations are often stabilized with inhibitors like hydroquinone methyl ether (MEHQ) to prevent spontaneous polymerization during storage.[1][2] It should be stored in a cool, dry, and dark environment, with some suppliers recommending storage in a freezer at temperatures under -20°C.

Table 2: GHS Hazard Information for this compound

| Category | Code | Description | References |

| Signal Word | Warning | [5] | |

| Pictograms | GHS07 | Exclamation Mark | |

| Hazard Statements | H227 | Combustible liquid | [7] |

| H315 | Causes skin irritation | [5] | |

| H319 | Causes serious eye irritation | [5] | |

| H335 | May cause respiratory irritation | [8] | |

| Precautionary Statements | P210, P261, P264, P280, P302+P352, P305+P351+P338, P403+P235, P501 | Keep away from heat, avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, wear protective gloves/eye protection/face protection, IF ON SKIN: Wash with plenty of water, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, Store in a well-ventilated place. Keep cool, Dispose of contents/container to an approved waste disposal plant. | [5] |

Synthesis and Polymerization

Monomer Synthesis

This compound can be synthesized through the esterification of methacrylic acid with 2-bromoethanol.[2] An alternative high-purity method involves the acidolysis of 2-bromoethyl borate with methacrylic acid.[9] This procedure reacts the boron ester of 2-bromoethanol with methacrylic acid in the presence of pyridine.[9]

Polymerization Techniques

The vinyl group of BEMA allows it to undergo various polymerization reactions, making it a valuable monomer for creating functional polymers.

-

Free Radical Polymerization : BEMA can be copolymerized with other monomers, such as vinyltriacetoxysilane, using initiators like azobisisobutyronitrile (AIBN).[4] This method is used to create copolymers with specific properties, where the composition can be controlled by monomer reactivity ratios.[4]

-

Suspension Polymerization : This technique is employed to create crosslinked poly(this compound) (pBEMA) microspheres.[2][10] By copolymerizing BEMA with a crosslinker like ethylene glycol dimethacrylate (EGDMA) and a comonomer such as methyl methacrylate (MMA) in an aqueous suspension, highly uniform and functional microspheres can be produced.[4][9]

-

Atom Transfer Radical Polymerization (ATRP) : The bromoethyl group on pBEMA serves as an excellent initiator for surface-initiated ATRP.[2] This "grafting from" approach allows for the growth of well-defined polymer brushes from the surface of pBEMA-based materials, such as microspheres.[2][10] For example, glycidyl methacrylate can be polymerized from pBEMA surfaces to create epoxy-functional brushes.[2]

-

Ring-Opening Polymerization (ROP) : The bromoethyl groups can also initiate the ROP of cyclic monomers.[2] For instance, 2-methyl-2-oxazoline can be polymerized from pBEMA microspheres to form N-acetylethyleneimine-functional grafts.[2][10]

-

Anionic Polymerization : BEMA can undergo anionic polymerization in a controlled manner to produce polymers with predictable molecular weights and narrow molecular weight distributions.[4]

Applications in Research and Drug Development

The unique chemical structure of BEMA makes it a key building block for a variety of applications, especially in the biomedical field.

Functional Microspheres and Nanoparticles

Crosslinked pBEMA microspheres are versatile platforms for further functionalization.[2] The accessible bromoethyl groups on their surfaces act as initiation sites for grafting various functional polymers via ATRP or ROP.[2][10] This allows for the creation of "hairy" microspheres with tailored surface chemistries for applications such as:

-

Biomolecule Immobilization : Epoxy-functional brushes can be used to covalently bind proteins, enzymes, or antibodies.[2]

-

Metal Ion Chelation : Hydrolyzing N-acetylethyleneimine brushes creates polyethyleneimine-functional surfaces capable of binding metal ions.[2]

Controlled Drug Delivery

Polymers and copolymers derived from BEMA are explored for use in "smart" drug delivery systems.[11] The ability to introduce various functional groups allows for the creation of stimuli-responsive materials. For example, polymers based on 2-(dimethylamino)ethyl methacrylate (a related monomer) have been shown to be pH-sensitive, enabling controlled drug release in specific physiological environments.[12] While direct studies on BEMA's biocompatibility are less common, related polymethacrylates like poly(2-hydroxyethyl methacrylate) (PHEMA) are well-known for their excellent biocompatibility, suggesting that BEMA-derived materials could be engineered for safe biomedical use.[13][14]

Surface Modification

BEMA-based polymers can be used to modify surfaces to enhance their properties. Grafting pBEMA or its derivatives onto polymer films or other substrates can alter surface hydrophilicity, introduce reactive sites, or create biocompatible coatings.[15]

Experimental Protocols

Synthesis of Crosslinked pBEMA Microspheres via Suspension Polymerization

This protocol is adapted from the work of Karagoz et al.[9]

-

Preparation of Aqueous Phase : Dissolve a stabilizer, such as poly(N-vinylpyrrolidone), in deionized water in a reaction flask equipped with a mechanical stirrer, condenser, and nitrogen inlet.

-

Preparation of Organic Phase : In a separate vessel, mix this compound (monomer), methyl methacrylate (diluting comonomer), ethylene glycol dimethacrylate (crosslinker), and toluene (porogen).[9] Add the radical initiator, AIBN.[9]

-

Polymerization : Add the organic phase to the aqueous phase under continuous stirring to form a stable suspension. Heat the mixture to the desired reaction temperature (e.g., 60°C) under a nitrogen atmosphere and maintain for a set duration (e.g., 12 hours).[9]

-

Purification : After cooling, filter the resulting microspheres and wash extensively with water and organic solvents (e.g., toluene) to remove unreacted monomers and other impurities.[9] Dry the microspheres under vacuum.

Surface-Initiated ATRP of Glycidyl Methacrylate (GMA) from pBEMA Microspheres

This protocol describes a general approach for grafting polymer brushes.

-

Initiator Immobilization : The pBEMA microspheres synthesized as described above inherently possess the ATRP initiator (the bromoethyl group) on their surface.

-

Reaction Setup : In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend the pBEMA microspheres in a suitable solvent.

-

Addition of Reagents : Add the monomer (glycidyl methacrylate), the copper catalyst (e.g., Cu(I)Br), and the ligand (e.g., a bipyridine derivative).

-

Polymerization : Place the flask in a thermostatically controlled oil bath at the desired temperature to initiate polymerization. The reaction proceeds for a predetermined time to achieve the target graft length.

-

Termination and Purification : Terminate the reaction by exposing the mixture to air. Dilute with a suitable solvent, filter the functionalized microspheres, and wash repeatedly to remove the catalyst and unreacted monomer. Dry the final product under vacuum.

Visualizations

Chemical Structure and Reactive Sites

Caption: Structure of this compound with its key reactive sites.

Workflow for Synthesis and Functionalization of Microspheres

Caption: Workflow for creating functional microspheres from BEMA.

Logical Pathway for Application in Drug Delivery

Caption: Conceptual pathway from BEMA monomer to a drug delivery system.

Conclusion

This compound is a highly valuable and versatile monomer for the synthesis of advanced functional polymers. Its dual reactivity enables the straightforward creation of well-defined polymer architectures, from simple linear chains to complex surface-grafted materials. The ability to precisely control polymerization and subsequent modification reactions makes BEMA a cornerstone for developing materials for high-tech applications, including stimuli-responsive systems for controlled drug delivery, platforms for biomolecule immobilization, and advanced surface coatings. Proper safety precautions are essential when handling this reactive compound, but its potential for innovation in materials science and medicine is substantial.

References

- 1. CAS 4513-56-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound (4513-56-8) for sale [vulcanchem.com]

- 3. This compound | CAS#:4513-56-8 | Chemsrc [chemsrc.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | C6H9BrO2 | CID 78271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. China this compound CAS:4513-56-8 Manufacturers - Free Sample - Alfa Chemical [otq.alfachemsp.com]

- 7. This compound | 4513-56-8 [sigmaaldrich.com]

- 8. Page loading... [wap.guidechem.com]

- 9. scispace.com [scispace.com]

- 10. web.itu.edu.tr [web.itu.edu.tr]

- 11. “Smart” Polymer Nanogels as Pharmaceutical Carriers: A Versatile Platform for Programmed Delivery and Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Blood compatible aspects of poly(2-methoxyethylacrylate) (PMEA)--relationship between protein adsorption and platelet adhesion on PMEA surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Solubility of 2-Bromoethyl Methacrylate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromoethyl methacrylate (2-BEMA), a key monomer in the synthesis of functional polymers for biomedical and pharmaceutical applications. Understanding the solubility of 2-BEMA in various organic solvents is critical for its effective use in polymerization, purification, and formulation processes. This document outlines its qualitative solubility profile, provides detailed experimental protocols for solubility determination, and presents logical workflows for assessing solvent compatibility.

Introduction to this compound

This compound (CAS No: 4513-56-8) is a functional monomer featuring a reactive bromine atom and a polymerizable methacrylate group. This bifunctionality makes it a valuable building block for the synthesis of a wide range of polymers with tailored properties. Its polymers are utilized in drug delivery systems, dental materials, and as reactive coatings. The solubility of the monomer is a fundamental parameter that dictates the choice of solvent for its polymerization and subsequent processing.

Solubility Profile of this compound and Related Compounds

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, its general solubility can be inferred from its chemical structure and the known solubility of similar methacrylate monomers. 2-BEMA is generally considered to be soluble in most common organic solvents.

The following table summarizes the qualitative solubility of 2-BEMA and provides context by including the solubility of related, well-characterized methacrylates: methyl methacrylate (MMA), ethyl methacrylate (EMA), and butyl methacrylate (BMA).

| Solvent | This compound (2-BEMA) | Methyl Methacrylate (MMA) | Ethyl Methacrylate (EMA) | Butyl Methacrylate (BMA) |

| Alcohols | ||||

| Methanol | Soluble | Miscible | Soluble | Soluble |

| Ethanol | Soluble[1] | Miscible[2] | Soluble[3] | Very Soluble[3] |

| Ketones | ||||

| Acetone | Soluble[1] | Miscible[2] | Soluble | Soluble |

| Ethers | ||||

| Diethyl Ether | Likely Soluble | Miscible[2] | Soluble | Very Soluble[3] |

| Tetrahydrofuran (THF) | Likely Soluble | Soluble | Soluble | Soluble |

| Aromatic Hydrocarbons | ||||

| Toluene | Likely Soluble | Soluble | Soluble | Soluble |

| Chlorinated Solvents | ||||

| Chloroform | Likely Soluble | Soluble[2] | Soluble | Soluble |

| Amides | ||||

| Dimethylformamide (DMF) | Likely Soluble | Soluble | Soluble | Soluble |

Note: "Soluble" indicates that the compound dissolves to a significant extent, while "Miscible" implies that it dissolves in all proportions. "Likely Soluble" is an estimation based on the behavior of structurally similar compounds.

Experimental Protocols for Solubility Determination

The following section details a generalized experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent. The most common and reliable method is the shake-flask method, followed by either gravimetric or spectroscopic analysis to determine the concentration of the solute in a saturated solution.

Shake-Flask Method for Achieving Saturation

This method is designed to create a saturated solution of 2-BEMA in a chosen organic solvent at a specific temperature.

Materials:

-

This compound (inhibitor-removed)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Conical flasks or vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask. The presence of undissolved monomer is essential to ensure saturation.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

After the equilibration period, cease agitation and allow the undissolved monomer to settle for at least 24 hours at the same constant temperature. This step is crucial to allow for the separation of the saturated solution from the excess solid.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the sample through a syringe filter that has been pre-equilibrated at the experimental temperature to remove any remaining undissolved microparticles.

Quantitative Analysis of the Saturated Solution

The concentration of 2-BEMA in the filtered saturated solution can be determined using one of the following methods:

Procedure:

-

Accurately weigh an empty, dry evaporating dish.

-

Pipette a precise volume of the filtered saturated solution into the evaporating dish and record the volume.

-

Re-weigh the dish containing the solution to determine the mass of the solution.

-

Gently evaporate the solvent under a fume hood or in a vacuum oven at a temperature that will not cause decomposition or polymerization of the monomer.

-

Once the solvent is fully evaporated, dry the dish containing the 2-BEMA residue to a constant weight in a desiccator.

-

Weigh the dish with the dry residue.

-

Calculate the solubility as the mass of the residue (solute) per volume or mass of the solvent.

This method is suitable if 2-BEMA exhibits a distinct absorbance at a specific wavelength in the chosen solvent.

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of 2-BEMA of known concentrations in the selected solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Take a precise volume of the filtered saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of 2-BEMA in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in the synthesis and solubility determination of this compound.

Conclusion

While quantitative solubility data for this compound remains a gap in the scientific literature, its qualitative solubility is well-understood to be high in a variety of common organic solvents. For researchers and professionals requiring precise solubility values, the detailed experimental protocols provided in this guide offer a robust framework for in-house determination. The provided workflows offer a clear visual guide for both the synthesis and solubility assessment of this important functional monomer. A thorough understanding of its solubility is paramount for the successful design and implementation of polymer-based systems in research and drug development.

References

Spectroscopic Data of 2-Bromoethyl Methacrylate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Bromoethyl methacrylate (2-BEMA), a versatile monomer employed in the synthesis of a wide array of polymeric materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for the characterization of monomers and polymers. Herein, we delve into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic signatures of 2-BEMA, offering a detailed interpretation of the spectral data grounded in fundamental principles and supported by established methodologies.

Introduction to this compound

This compound (CAS No. 4513-56-8) is an organic compound featuring a methacrylate functional group and a bromoethyl ester.[1][2] Its chemical formula is C₆H₉BrO₂, with a molecular weight of 193.04 g/mol .[1][3][4] The presence of both a polymerizable double bond and a reactive bromine atom makes 2-BEMA a valuable building block in polymer chemistry, enabling the synthesis of functional polymers through various polymerization techniques and post-polymerization modifications. Accurate spectroscopic characterization is paramount for confirming the identity and purity of the monomer, which is critical for ensuring the desired properties and performance of the resulting polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its molecular structure.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of 2-BEMA exhibits distinct signals corresponding to the different proton environments within the molecule. The chemical shifts, multiplicities, and coupling constants are key to assigning each resonance.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.1 | Singlet | 1H | =CH ₐ (cis to C=O) |

| ~5.6 | Singlet | 1H | =CH ᵦ (trans to C=O) |

| ~4.4 | Triplet | 2H | -O-CH ₂-CH₂Br |

| ~3.6 | Triplet | 2H | -O-CH₂-CH ₂Br |

| ~1.9 | Singlet | 3H | -CH ₃ |

Interpretation of the ¹H NMR Spectrum:

The downfield signals at approximately 6.1 and 5.6 ppm are characteristic of the vinyl protons of the methacrylate group. Their distinct chemical shifts are due to their different spatial relationships with the carbonyl group. The two methylene groups of the ethyl chain appear as triplets around 4.4 and 3.6 ppm, a result of spin-spin coupling with each other. The downfield shift of the methylene group at ~4.4 ppm is attributed to the deshielding effect of the adjacent oxygen atom of the ester group. Conversely, the methylene group at ~3.6 ppm is deshielded by the neighboring bromine atom. The upfield singlet at approximately 1.9 ppm corresponds to the methyl protons of the methacrylate group.

Caption: Molecular structure of this compound with ¹H NMR assignments.

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides complementary information, identifying all the unique carbon environments in the 2-BEMA molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C =O |

| ~136 | =C (CH₃) |

| ~126 | =C H₂ |

| ~65 | -O-C H₂- |

| ~29 | -C H₂Br |

| ~18 | -C H₃ |

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the ester group is the most deshielded, appearing at approximately 166 ppm. The two sp² hybridized carbons of the vinyl group are found at ~136 ppm for the quaternary carbon and ~126 ppm for the methylene carbon. The sp³ hybridized carbons of the ethyl chain resonate at ~65 ppm for the carbon attached to the oxygen and ~29 ppm for the carbon bearing the bromine atom. The upfield signal at ~18 ppm corresponds to the methyl carbon.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample is free of any particulate matter.

Data Acquisition:

-

Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance sensitivity.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-BEMA shows characteristic absorption bands for the ester and vinyl functionalities.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | =C-H stretch |

| ~2960-2850 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1640 | C=C stretch (alkene) |

| ~1160 | C-O stretch (ester) |

| ~650 | C-Br stretch |

Interpretation of the IR Spectrum:

The strong absorption band around 1720 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ester group. The presence of the carbon-carbon double bond is confirmed by the stretching vibration observed at approximately 1640 cm⁻¹. The C-H stretching vibrations of the vinyl group appear in the region of 3100-3000 cm⁻¹, while the aliphatic C-H stretches are observed between 2960 and 2850 cm⁻¹. The prominent band around 1160 cm⁻¹ is assigned to the C-O stretching of the ester linkage. The C-Br stretching vibration is typically observed in the lower frequency region, around 650 cm⁻¹.

References

Reactivity of the bromoethyl functional group in BEMA

An In-depth Technical Guide to the Reactivity of the Bromoethyl Functional Group in 2-Bromoethyl Methacrylate (BEMA)

Abstract

This compound (BEMA) is a bifunctional monomer of significant interest in materials science and drug development. Its unique structure, featuring a polymerizable methacrylate group and a reactive bromoethyl moiety, provides a versatile platform for the synthesis of advanced functional polymers. The bromoethyl group, in particular, serves as a highly efficient chemical handle for post-polymerization modification via nucleophilic substitution and as a robust initiator for controlled radical polymerization techniques. This guide offers an in-depth exploration of the core reactivity of the bromoethyl group in BEMA, detailing the underlying chemical mechanisms, providing field-proven experimental protocols, and highlighting its application in the development of sophisticated polymer architectures for high-value applications.

Introduction: The Molecular Architecture and Significance of BEMA

This compound (CAS No. 4513-56-8) is an ester of methacrylic acid characterized by a molecular formula of C6H9BrO2.[1][2] Its structure is composed of two key functional domains:

-

A Methacrylate Group: This vinyl-containing moiety is readily polymerizable via free-radical mechanisms, allowing for the formation of a stable polymethacrylate backbone.

-

A Bromoethyl Group: This primary alkyl halide is the cornerstone of BEMA's versatility, acting as a potent electrophilic site for a range of chemical transformations.

This dual-functionality enables a powerful synthetic strategy: the creation of a polymer backbone first, followed by the precise, post-polymerization introduction of functional groups onto the pendant bromoethyl sites. This approach is fundamental to creating well-defined materials with tailored properties for applications ranging from drug delivery systems to functional surface coatings.[1]

Table 1: Physical and Chemical Properties of this compound (BEMA)

| Property | Value |

| Molecular Formula | C6H9BrO2[1][2] |

| Molecular Weight | 193.04 g/mol [1][2] |

| Physical State | Liquid[1] |

| Density | 1.3994 g/mL[1] |

| Boiling Point | 80°C (at 16 Torr)[1] |

| CAS Number | 4513-56-8[1][3] |

| Key Synonyms | 2-bromoethyl 2-methylprop-2-enoate, Methacrylic acid 2-bromoethyl ester[1][4] |

Core Reactivity I: The Bromoethyl Group as a Nucleophilic Target

The primary reactivity pathway for the bromoethyl group is nucleophilic substitution. The carbon atom adjacent to the bromine is electron-deficient (electrophilic) due to the high electronegativity of the bromine atom, making it susceptible to attack by electron-rich species (nucleophiles).[5][6] Bromide (Br⁻) is an excellent leaving group, further facilitating this reaction.

The SN2 Mechanism: A Single-Step, High-Efficiency Pathway

Given that the bromoethyl group is a primary alkyl halide, its substitution reactions proceed almost exclusively through the SN2 (Substitution, Nucleophilic, Bimolecular) mechanism.[7][8]

Causality Behind the SN2 Preference:

-

Steric Accessibility: The primary carbon is sterically unhindered, allowing the nucleophile to easily approach from the backside relative to the leaving group.[5]

-

No Stable Carbocation: A primary carbocation is highly unstable, making the alternative SN1 pathway, which involves a carbocation intermediate, energetically unfavorable.[5][8]

The SN2 reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs.[7] This mechanism is highly reliable and leads to a predictable inversion of stereochemistry if the carbon were chiral.

Caption: SN2 reaction at the bromoethyl group.

Reactions with Common Nucleophiles: Building Functional Polymers

The SN2 reactivity of poly(BEMA) allows for its transformation into a vast array of functional polymers.

-

Amination (Reaction with Amines): Primary and secondary amines are excellent nucleophiles for reacting with the bromoethyl group to form secondary and tertiary amine linkages, respectively.[9] This is a cornerstone reaction for introducing pH-responsive elements or for conjugating biomolecules.

-

Thiolation (Reaction with Thiols): Thiols (and especially their conjugate bases, thiolates) are superior nucleophiles and react rapidly and efficiently with the bromoethyl group to form stable thioether bonds.[10] This reaction is highly valued for its specificity and is often employed in bioconjugation strategies under mild conditions.

Table 2: Typical Conditions for Nucleophilic Substitution on Poly(BEMA)

| Nucleophile | Reagent Example | Solvent | Typical Temperature | Key Considerations |

| Amine | Benzylamine[11] | DMF, DMSO | 25 - 60 °C | A non-nucleophilic base (e.g., DIPEA) may be added to scavenge HBr byproduct.[9] |

| Thiol | 1-Dodecanethiol | THF, DMF | 25 °C | Reaction is often rapid. A base (e.g., triethylamine) is used to deprotonate the thiol to the more nucleophilic thiolate. |

| Azide | Sodium Azide | DMF | 25 - 50 °C | Introduces the azide group, a versatile handle for "click chemistry" reactions (e.g., CuAAC). |

Core Reactivity II: The Bromoethyl Group as a Polymerization Initiator

The carbon-bromine bond in the bromoethyl group can be cleaved homolytically, generating a radical that can initiate polymerization. This property is expertly harnessed in controlled radical polymerization techniques.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful method for synthesizing polymers with controlled molecular weights, low polydispersity, and complex architectures.[12][13][14] The bromoethyl group on BEMA (either as a monomer or within a polymer) is an ideal initiator for ATRP.

Mechanism of Initiation: The process is initiated by a transition metal complex (e.g., Cu(I)/ligand) that abstracts the bromine atom from the bromoethyl group. This one-electron oxidation of the metal complex generates a carbon-centered radical on the BEMA unit and the now-oxidized metal complex (e.g., Cu(II)Br/ligand).[15] This radical then proceeds to add to a monomer, starting the polymerization process. The key to control in ATRP is the reversible nature of this activation/deactivation process.

Caption: ATRP initiation from a bromoethyl group.

This functionality is particularly powerful when BEMA is first used to create a functional surface, such as on microspheres.[1][16] The surface-bound bromoethyl groups can then initiate the "grafting-from" polymerization of a second monomer, creating dense polymer brushes with tailored properties.[1][17]

Experimental Protocols: A Practical Guide

The following protocols are illustrative of the two primary modes of reactivity of the bromoethyl group in a polymer context.

Protocol 1: Post-Polymerization Modification of Poly(BEMA) with an Amine

This workflow describes the functionalization of a pre-synthesized BEMA-containing polymer with a primary amine via an SN2 reaction.

Caption: Experimental workflow for amine functionalization.

Step-by-Step Methodology:

-

Dissolution: Dissolve the BEMA-containing polymer (e.g., a copolymer with methyl methacrylate) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Reagent Addition: To the stirred solution, add the amine nucleophile (e.g., benzylamine, 1.5 molar equivalents relative to the BEMA monomer units). Subsequently, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to neutralize the HBr generated during the reaction.

-

Reaction: Seal the vessel and stir the mixture at a moderately elevated temperature (e.g., 50°C) for 12-24 hours to ensure complete reaction.

-

Purification: Cool the reaction mixture to room temperature. Precipitate the functionalized polymer by adding the solution dropwise into a large volume of a non-solvent, such as cold methanol or diethyl ether.

-

Isolation: Collect the precipitated polymer by filtration, wash with additional non-solvent to remove unreacted reagents, and dry under vacuum.

-

Validation: Confirm the successful modification using spectroscopic methods. In ¹H NMR, the resonance corresponding to the -CH₂-Br protons (typically ~3.6 ppm) will disappear, and new signals corresponding to the conjugated amine will appear.

Protocol 2: Surface-Initiated ATRP from BEMA-Functionalized Microspheres

This protocol details the "grafting-from" of a polymer, poly(glycidyl methacrylate) (PGMA), from the surface of crosslinked poly(BEMA) microspheres.[16][17]

Step-by-Step Methodology:

-

System Preparation: In a Schlenk flask, add the poly(BEMA) microspheres, the monomer to be grafted (glycidyl methacrylate, GMA), and a suitable solvent (e.g., anisole).[16]

-

Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving the copper(I) halide (e.g., CuBr) and the ligand (e.g., 2,2'-bipyridine) in the solvent.

-

Degassing: Subject both the monomer/initiator flask and the catalyst flask to several freeze-pump-thaw cycles to remove dissolved oxygen, which terminates radical polymerization.

-

Initiation: Under an inert atmosphere (e.g., nitrogen or argon), transfer the catalyst solution to the monomer/initiator flask to start the polymerization.

-

Polymerization: Place the reaction flask in a thermostated oil bath (e.g., 70°C) and stir for the desired time. The reaction time will influence the length of the grafted polymer chains.

-

Termination & Purification: Stop the reaction by cooling and exposing it to air. Dilute the mixture with a suitable solvent (e.g., THF) and filter to collect the functionalized microspheres. Wash the microspheres extensively with the solvent to remove any non-grafted polymer and residual catalyst.

-

Validation: Confirm the successful grafting by observing an increase in the mass of the microspheres and by surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) to detect the elements present in the grafted polymer.[16]

Applications in Drug Development and Advanced Materials

The versatile reactivity of the bromoethyl group has positioned BEMA as a key monomer in several high-tech fields.

-

Drug Delivery: In a notable application, the acronym "BEMA" also refers to a BioErodible MucoAdhesive drug delivery technology.[18][19] This system, used for transmucosal drug delivery, consists of a small, dissolvable polymer disc.[18][20] While not always explicitly synthesized from this compound, the principles of creating functional polymers for controlled release are directly enabled by monomers like BEMA. Polymers containing BEMA can be functionalized with drugs or targeting ligands, or they can be formulated into nanoparticles and hydrogels for controlled therapeutic release.[21][22]

-

Functional Microspheres and Surfaces: BEMA is used to prepare crosslinked microspheres with a high density of accessible bromoethyl groups on their surface.[1][16] These microspheres are not final products but rather versatile platforms. The bromoethyl "handles" can be used to immobilize enzymes, antibodies, or catalysts, or to initiate ATRP for creating "hairy" microspheres with unique chromatographic or responsive properties.[1][17]

Conclusion

The bromoethyl functional group endows this compound with a powerful and predictable dual reactivity. Its capacity to undergo efficient SN2 reactions with a wide range of nucleophiles makes it an invaluable tool for the post-polymerization functionalization of materials. Simultaneously, its role as a classic initiator for Atom Transfer Radical Polymerization provides a robust method for creating well-defined polymer architectures, including surface-grafted polymer brushes. This combination of features ensures that BEMA will remain a monomer of high interest for researchers and scientists developing the next generation of smart materials, functional coatings, and advanced drug delivery systems.

References

- 1. This compound (4513-56-8) for sale [vulcanchem.com]

- 2. This compound | C6H9BrO2 | CID 78271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4513-56-8 [sigmaaldrich.com]

- 4. CAS 4513-56-8: this compound | CymitQuimica [cymitquimica.com]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. medlifemastery.com [medlifemastery.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Benzylamines [organic-chemistry.org]

- 12. ATRP synthesis of amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)ethyl methacrylate and n-butyl methacrylate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 14. researchgate.net [researchgate.net]

- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 16. scispace.com [scispace.com]

- 17. web.itu.edu.tr [web.itu.edu.tr]

- 18. BEMA Fentanyl demonstrates substantial transmucosal delivery | EurekAlert! [eurekalert.org]

- 19. ascopubs.org [ascopubs.org]

- 20. BioDelivery Sciences International: BEMA(TM) Fentanyl Demonstrates Substantial Transmucosal Delivery In Absolute Bioavailability Study - BioSpace [biospace.com]

- 21. fiercebiotech.com [fiercebiotech.com]

- 22. fiercebiotech.com [fiercebiotech.com]

A Comprehensive Technical Guide to 2-Bromoethyl Methacrylate: Synonyms, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-bromoethyl methacrylate (BEMA), a versatile monomer employed in the synthesis of functional polymers for a range of applications, including drug delivery and biomaterials. This document outlines the various synonyms and identifiers for BEMA, its key chemical and physical properties, and detailed experimental protocols for its polymerization.

Nomenclature and Identifiers

Consistent and accurate identification of chemical compounds is critical in research and development. This compound is known by several synonyms in chemical literature and databases. The following table summarizes the primary names and identification numbers associated with this compound.

| Identifier Type | Identifier |

| Systematic IUPAC Name | 2-bromoethyl 2-methylprop-2-enoate[1][2] |

| CAS Number | 4513-56-8[1][2][3][4][5][6][7] |

| EINECS Number | 224-836-2[2][8][5] |

| Molecular Formula | C6H9BrO2[1][5] |

| Molecular Weight | 193.04 g/mol [1] |

| Common Synonyms | 2-Bromoethyl 2-methyl-2-propenoate[2][3] |

| Methacrylic acid, 2-bromoethyl ester[1][3] | |

| 2-Methylpropenoic acid 2-bromoethyl ester[1][5] | |

| Ethanol, 2-bromo-, methacrylate[3] | |

| NSC 18594[2][3] | |

| InChI | InChI=1S/C6H9BrO2/c1-5(2)6(8)9-4-3-7/h1,3-4H2,2H3 |

| InChIKey | AOUSBQVEVZBMNI-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C)C(=O)OCCBr[9] |

Experimental Protocols

The utility of this compound lies in its ability to be polymerized into well-defined polymers with reactive side chains. The bromine atom serves as a functional handle for further chemical modifications. Atom Transfer Radical Polymerization (ATRP) is a common and effective method for synthesizing polymers from BEMA.

Atom Transfer Radical Polymerization (ATRP) of this compound

This protocol describes the synthesis of poly(this compound) (PBEMA) via a typical ATRP procedure.

Materials:

-

This compound (BEMA), monomer

-

Ethyl α-bromoisobutyrate (EBiB), initiator

-

Copper(I) bromide (CuBr), catalyst

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), ligand

-

Anisole, solvent

-

Methanol, for precipitation

-

Tetrahydrofuran (THF), for dissolution and analysis

-

Nitrogen gas, for inert atmosphere

-

Schlenk flask and line

Procedure:

-

Preparation of the Reaction Mixture: In a Schlenk flask, add the desired amount of this compound (monomer), ethyl α-bromoisobutyrate (initiator), and anisole (solvent). The molar ratio of monomer to initiator will determine the target molecular weight of the polymer.

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

-

Initiation of Polymerization: Under a nitrogen atmosphere, add the copper(I) bromide (catalyst) and N,N,N',N''-pentamethyldiethylenetriamine (ligand) to the reaction flask. The formation of the copper-ligand complex is often indicated by a color change in the solution.

-

Polymerization: Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C). Allow the polymerization to proceed for the specified time, which can range from a few hours to 24 hours, depending on the desired conversion and molecular weight.

-

Termination: To stop the reaction, cool the flask in an ice bath and expose the contents to air. This will oxidize the copper catalyst and terminate the polymerization.

-

Purification: Dilute the reaction mixture with tetrahydrofuran (THF). Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring. The polymer will precipitate as a solid.

-

Isolation and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh methanol to remove any unreacted monomer, catalyst, and ligand. Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Visualizing Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis and subsequent functionalization of poly(this compound).

Caption: Workflow for the synthesis of PBEMA via ATRP and its subsequent functionalization.

This guide provides foundational information for researchers working with this compound. The provided synonyms and identifiers will aid in literature searches and material sourcing, while the detailed experimental protocol offers a starting point for the synthesis of well-defined polymers. The visual workflow further clarifies the process of creating functional materials from this versatile monomer.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of Environmentally Friendly Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. Polystyrene-b-Poly(2-(Methoxyethoxy)ethyl Methacrylate) Polymerization by Different Controlled Polymerization Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. ijeas.org [ijeas.org]

- 9. web.itu.edu.tr [web.itu.edu.tr]

An In-depth Technical Guide to Fundamental Nucleophilic Substitution Reactions with Poly(2-bromoethyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental nucleophilic substitution reactions performed on poly(2-bromoethyl methacrylate) (PBEMA). PBEMA is a versatile polymeric platform that allows for a wide range of post-polymerization modifications, enabling the synthesis of functional polymers with tailored properties for various applications, particularly in the field of drug development and delivery. This document details the core principles, experimental protocols, and characterization of these reactions, presenting quantitative data in a structured format for ease of comparison.

Introduction to Poly(this compound) as a Reactive Polymer Scaffold

Poly(this compound) is a polymer synthesized from the this compound monomer. The key feature of PBEMA is the presence of a primary alkyl bromide group in each repeating unit. This bromide is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity allows for the straightforward introduction of a wide variety of functional groups onto the polymer backbone through nucleophilic substitution reactions.

The versatility of PBEMA makes it an excellent candidate for the development of functional polymers for biomedical applications. By carefully selecting the nucleophile, polymers with specific properties such as hydrophilicity, charge, and biocompatibility can be synthesized. These tailored polymers are of significant interest for applications such as gene delivery, drug targeting, and the creation of stimuli-responsive materials.

General Principles of Nucleophilic Substitution on PBEMA

The modification of PBEMA primarily proceeds via bimolecular nucleophilic substitution (SN2) reactions. In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom bearing the bromine atom, and the bromide ion is displaced in a single, concerted step.

The rate of these reactions is dependent on several factors, including the concentration of both the polymer and the nucleophile, the nucleophilicity of the attacking species, the solvent, and the reaction temperature. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often employed as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.

Key Nucleophilic Substitution Reactions and Experimental Protocols

This section details the experimental procedures for several key nucleophilic substitution reactions on PBEMA, providing a foundation for the synthesis of a variety of functional polymers.

Azidation: Introduction of Azide Groups

The substitution of the bromide with an azide group (–N₃) is a crucial step in synthesizing azide-functionalized polymers. These polymers are valuable intermediates for further modification via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental Protocol: Synthesis of Poly(2-azidoethyl methacrylate)

-

Dissolution: Dissolve poly(this compound) (PBEMA) (1.0 eq of bromide groups) in anhydrous dimethylformamide (DMF).

-

Addition of Nucleophile: Add sodium azide (NaN₃) (1.2-3.0 eq) to the solution.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 25-60 °C) for a specified time (e.g., 24 hours) under an inert atmosphere (e.g., nitrogen or argon).

-

Purification: Precipitate the polymer solution into a suitable non-solvent, such as deionized water or methanol.

-

Washing and Drying: Wash the precipitate thoroughly with the non-solvent to remove unreacted sodium azide and DMF. Dry the resulting poly(2-azidoethyl methacrylate) under vacuum.

Amination: Introduction of Amine Groups

The reaction of PBEMA with primary or secondary amines yields poly(2-aminoethyl methacrylate) derivatives. These cationic polymers are of particular interest for applications in gene delivery, where they can form polyplexes with negatively charged nucleic acids.

Experimental Protocol: Synthesis of Poly(2-(diethylamino)ethyl methacrylate)

-

Dissolution: Dissolve PBEMA (1.0 eq of bromide groups) in a suitable solvent such as tetrahydrofuran (THF) or DMF.

-

Addition of Nucleophile: Add diethylamine (excess, e.g., 5-10 eq) to the polymer solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for 24-48 hours.

-

Purification: Remove the excess amine and solvent under reduced pressure. Dissolve the resulting polymer in a minimal amount of a suitable solvent and precipitate into a non-solvent like cold hexane or diethyl ether.

-

Washing and Drying: Wash the precipitate and dry under vacuum.

Thiolation: Introduction of Thiol and Thioether Groups

The reaction of PBEMA with thiol-containing nucleophiles can introduce thioether linkages. For instance, reaction with thiourea followed by hydrolysis can yield a polymer with pendant thiol groups, which are useful for drug conjugation and forming disulfide crosslinks.

Experimental Protocol: Synthesis of Poly(2-thioethyl methacrylate) via Thiourea Intermediate

Step 1: Reaction with Thiourea

-

Dissolution: Dissolve PBEMA (1.0 eq of bromide groups) in a solvent such as ethanol or DMF.

-

Addition of Nucleophile: Add thiourea (1.1-1.5 eq) to the solution.

-

Reaction: Reflux the mixture for several hours (e.g., 6-12 hours). The isothiouronium salt intermediate will precipitate.

-

Isolation: Isolate the precipitate by filtration and wash with the reaction solvent.

Step 2: Hydrolysis to Thiol

-

Hydrolysis: Treat the isothiouronium salt with a base, such as aqueous sodium hydroxide, to hydrolyze the intermediate and form the thiol group.

-

Purification: Neutralize the solution and purify the resulting polymer by dialysis or precipitation.

Quantitative Data Summary

The following tables summarize quantitative data from representative nucleophilic substitution reactions on PBEMA. The degree of substitution is a critical parameter and is often determined using techniques like ¹H NMR spectroscopy by comparing the integration of signals corresponding to the starting material and the product.

| Nucleophile | Product Functional Group | Solvent | Temp. (°C) | Time (h) | Degree of Substitution (%) | Reference |

| Sodium Azide (NaN₃) | Azide (-N₃) | DMF | 25-60 | 24 | >95 | [1] |

| Diethylamine | Diethylamino (-N(CH₂CH₃)₂) | THF/DMF | 25-50 | 24-48 | High | [2] |

| Thiourea | Thiol (-SH) | Ethanol/DMF | Reflux | 6-12 | Variable | [3][4] |

Note: The degree of substitution can vary depending on the specific reaction conditions, molecular weight of the polymer, and the nature of the nucleophile.

Characterization of Functionalized Polymers

The successful modification of PBEMA is confirmed through various analytical techniques:

-

¹H NMR Spectroscopy: This is a primary tool to confirm the chemical structure of the modified polymer and to quantify the degree of substitution. The disappearance of the methylene protons adjacent to the bromine (–CH₂–Br) at around 3.6 ppm and the appearance of new signals corresponding to the protons adjacent to the newly introduced functional group are indicative of a successful reaction.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of new functional groups. For example, the successful incorporation of azide groups is confirmed by a characteristic strong absorption peak around 2100 cm⁻¹.

-

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer before and after modification. Ideally, the polymer backbone should remain intact during the substitution reaction, resulting in minimal changes to the PDI.

Signaling Pathways and Experimental Workflows

The logical flow of synthesizing and characterizing functional polymers from PBEMA can be visualized.

Caption: General workflow for the synthesis and characterization of functional polymers from PBEMA.

The following diagram illustrates the general SN2 reaction mechanism on a repeating unit of PBEMA.

Caption: SN2 reaction mechanism on a PBEMA repeating unit.

Applications in Drug Development

The ability to introduce a diverse range of functional groups onto the PBEMA backbone makes its derivatives highly attractive for drug delivery applications.

-

Cationic Polymers for Gene Delivery: Polymers functionalized with primary, secondary, or tertiary amines are positively charged at physiological pH and can condense negatively charged genetic material (pDNA, siRNA) into nanoparticles called polyplexes. These polyplexes can protect the genetic material from degradation and facilitate its entry into cells.

-

PEGylated Polymers for Enhanced Circulation: The attachment of polyethylene glycol (PEG) chains to PBEMA can create amphiphilic block copolymers that self-assemble into micelles. These micelles can encapsulate hydrophobic drugs, increasing their solubility and circulation time in the bloodstream.

-

Thiol-Reactive Polymers for Drug Conjugation: Polymers with pendant thiol groups can be used to conjugate drugs via disulfide bonds. These bonds are stable in the bloodstream but can be cleaved in the reducing environment inside cells, leading to targeted drug release.

This guide provides a foundational understanding of the nucleophilic substitution reactions on poly(this compound). The detailed protocols and compiled data serve as a valuable resource for researchers and scientists in the field of polymer chemistry and drug development, enabling the rational design and synthesis of novel functional polymers for advanced therapeutic applications.

References

- 1. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. Nanohybrids as Protein-Polymer Conjugate Multimodal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to 2-Bromoethyl Methacrylate: Commercial Availability, Purity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Bromoethyl methacrylate (BEMA), a versatile monomer widely utilized in the synthesis of functional polymers for various applications, including in the biomedical and pharmaceutical fields. This guide details its commercial availability, typical purity specifications, and standardized experimental protocols for its analysis and purification.

Commercial Availability and Purity

This compound is commercially available from a range of chemical suppliers. The purity of the commercially supplied monomer typically ranges from 95% to 99%. It is often supplied with an inhibitor, such as monomethyl ether hydroquinone (MEHQ), to prevent polymerization during storage. For applications requiring high purity, further purification is recommended.

Below is a summary of representative commercial sources for this compound:

| Supplier | Purity | Available Quantities | Additional Notes |

| Sigma-Aldrich | ≥95%[1] | 1 g, 5 g, 25 g, 100 g | - |

| Alfa Chemistry | 96.0%[2][3] | Gram to Kilogram scale[3] | - |

| Biosynth | - | 5 g, 10 g[4] | - |

| TCI Chemicals | >96.0% (GC)[5] | 1 g, 5 g[5] | Stabilized with MEHQ[5] |

| BLD Pharm | - | - | Inert atmosphere, 2-8°C storage[6] |

| Reagentia | - | 1 g, 5 g, 25 g, 100 g[7] | - |

Experimental Protocols

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of this compound and identifying any volatile impurities.

Methodology:

-

Instrument: A standard gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column, such as a DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separation.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

-

Injection Port:

-

Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: A split ratio of 25:1 or higher is recommended to avoid column overloading.

-

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10-15 °C/min.

-

Final Hold: Hold at 250 °C for 5 minutes.

-

-

Detector:

-

FID Temperature: 280 °C.

-

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as acetone or dichloromethane.

Structural Confirmation and Purity Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for confirming the chemical structure of this compound and detecting non-volatile impurities.

Methodology:

-

Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent.

-

Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR (Proton NMR):

-

Expected Chemical Shifts (δ, ppm):

-

~6.1 ppm (s, 1H, =CH₂ cis to ester)

-

~5.6 ppm (s, 1H, =CH₂ trans to ester)

-

~4.4 ppm (t, 2H, -O-CH₂-)

-

~3.6 ppm (t, 2H, -CH₂-Br)

-

~1.9 ppm (s, 3H, -CH₃)

-

-

-

¹³C NMR (Carbon NMR):

-

Expected Chemical Shifts (δ, ppm):

-

~166 ppm (C=O)

-

~135 ppm (=C(CH₃)-)

-

~126 ppm (=CH₂)

-

~64 ppm (-O-CH₂-)

-

~29 ppm (-CH₂-Br)

-

~18 ppm (-CH₃)

-

-

Purification by Vacuum Distillation

For applications requiring high purity, such as controlled polymerization, removal of inhibitors and other impurities can be achieved through vacuum distillation.

Methodology:

-

Apparatus: A standard vacuum distillation setup including a round-bottom flask, a distillation head with a condenser, a receiving flask, a vacuum pump, and a cold trap.

-

Procedure:

-

Add the crude this compound to the round-bottom flask along with a fresh polymerization inhibitor (e.g., a small amount of hydroquinone) to prevent polymerization during heating.

-

Assemble the distillation apparatus and ensure all joints are properly sealed.

-

Begin to evacuate the system slowly to the desired pressure (e.g., 1-5 mmHg).